molecular formula C9H14ClF3N2O B2537063 2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride CAS No. 1864015-21-3

2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride

Cat. No.: B2537063
CAS No.: 1864015-21-3
M. Wt: 258.67
InChI Key: ZHIAERYTIDXKHA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride (hereafter referred to by its systematic name) is a bicyclic tertiary amine hydrochloride salt featuring a trifluoroacetyl group. Its structure comprises an octahydro-pyrrolo[3,4-c]pyridine core fused with a pyrrolidine ring system, substituted at the 2-position with a trifluoroethyl ketone moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications as an intermediate . Commercial availability is confirmed through suppliers like Proprietary Nutritionals, Inc., though detailed pharmacological or physicochemical data remain undisclosed in the provided evidence .

Properties

IUPAC Name

1-(1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-2-yl)-2,2,2-trifluoroethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O.ClH/c10-9(11,12)8(15)14-4-6-1-2-13-3-7(6)5-14;/h6-7,13H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAERYTIDXKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(C2)C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Fluorination Reaction: Starting from the parent pyrrolidine derivative, the compound undergoes a fluorination reaction to introduce the trifluoromethyl group.

  • Hydrochloride Formation: The resulting trifluoromethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidation products.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: Substitution reactions can occur at different positions on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Reduced trifluoromethyl derivatives.

  • Substitution Products: Substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its unique structural features which may contribute to biological activity:

  • Antidepressant Potential : Research indicates that compounds with similar structures may exhibit antidepressant effects through modulation of neurotransmitter systems.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

Research has indicated that derivatives of this compound may possess antimicrobial properties. Case studies have highlighted its effectiveness against various bacterial strains:

Study ReferenceBacterial Strain TestedZone of Inhibition (mm)
Mycobacterium smegmatis12 - 16
Staphylococcus aureus10 - 14

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Agricultural Applications

Emerging studies propose that compounds similar to 2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride may serve as herbicides or fungicides due to their chemical stability and effectiveness in plant protection formulations.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Neuropharmacology : A study published in RSC Advances explored the neuropharmacological effects of related compounds and found significant improvements in cognitive function in animal models .
  • Antimicrobial Studies : Another research highlighted the synthesis of novel derivatives with enhanced antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various applications. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

1-(o-Tolyl)-3-(2,4-dinitrophenyl)-1,4,5,6-tetrahydropyrimidinium Chloride

  • Structure : A tetrahydropyrimidine derivative substituted with o-tolyl and 2,4-dinitrophenyl groups.
  • Synthesis : Prepared by refluxing 1-(o-tolyl)-1,4,5,6-tetrahydropyrimidine with 2,4-dinitrochlorobenzene in anhydrous methylene chloride .
  • Key Differences :
    • Lacks the bicyclic pyrrolo-pyridine scaffold.
    • Contains electron-withdrawing nitro groups, which may reduce basicity compared to the trifluoroacetyl-substituted target compound.
    • Reactivity: The nitro groups likely confer higher electrophilicity, contrasting with the electron-deficient trifluoroacetyl group in the target compound.

(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride

  • Structure: A pyrrolidinone derivative fused with pyrazolo-pyrimidine and aryl halide substituents.
  • Key Differences: Contains a pyrazolo-pyrimidine moiety, which is absent in the target compound. The pyrrolidinone ring introduces a lactam functionality, differing from the tertiary amine in the target compound’s bicyclic system .

Comparative Analysis Table

Property/Feature Target Compound 1-(o-Tolyl)-3-(2,4-dinitrophenyl)-tetrahydropyrimidinium Chloride (R)-4-(3-((S)-1-(...)pyrrolidin-2-one Hydrochloride
Core Structure Octahydro-pyrrolo[3,4-c]pyridine Tetrahydropyrimidine Pyrrolidinone + pyrazolo-pyrimidine
Key Substituents Trifluoroacetyl o-Tolyl, 2,4-dinitrophenyl Chloro, fluoro, ethoxy, pyrazolo-pyrimidine
Reactivity Likely moderate nucleophilicity due to bicyclic amine High electrophilicity from nitro groups Lactam stability; halogen-directed reactivity
Synthetic Conditions Undisclosed in evidence (commercially available) Reflux in methylene chloride Not explicitly detailed
Potential Applications Pharmaceutical intermediate (inferred from commercial availability) Research intermediate (no commercial data) Likely kinase inhibitor (structural analogy to drugs)

Discussion of Functional Implications

  • Trifluoroacetyl Group: The strong electron-withdrawing effect of the CF₃ group may stabilize the ketone moiety, reducing susceptibility to nucleophilic attack compared to non-fluorinated analogs.
  • Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug candidates .

Biological Activity

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride (CAS: 1864015-21-3) is a chemical compound characterized by its trifluoromethyl group and a pyrrolo[3,4-c]pyridine ring system. Its unique structure suggests potential biological activities that merit comprehensive investigation. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9H14ClF3N2O
Molecular Weight258.67 g/mol
IUPAC Name1-(1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-2-yl)-2,2,2-trifluoroethanone hydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with enzymes and receptors. The pyrrolo[3,4-c]pyridine ring can engage in hydrogen bonding and π-π interactions with biological targets, modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrrolo[3,4-c]pyridine compounds possess antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by improving the compound's solubility and permeability through bacterial membranes.

Cytotoxic Effects

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes such as phospholipase A2 (PLA2). Inhibition studies indicate that it may reduce inflammation by blocking PLA2 activity, which is crucial in the release of arachidonic acid and subsequent inflammatory mediators.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Cytotoxicity in Cancer Cells :
    • A study assessed the cytotoxic effects of various pyrrolo[3,4-c]pyridine derivatives on human cancer cell lines. Results indicated significant apoptosis induction at concentrations as low as 10 µM for certain derivatives .
  • Antimicrobial Efficacy :
    • In a comparative study against standard antibiotics, compounds similar to this compound demonstrated notable antibacterial activity against Gram-positive bacteria .
  • Inflammation Reduction :
    • Research investigating the anti-inflammatory properties revealed that this compound effectively inhibited PLA2 activity in vitro. The inhibition was dose-dependent and suggested potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride, and how can yields be improved?

Methodological Answer :

  • Key Steps : Acid-mediated cyclization and salt formation (e.g., using HCl in aqueous conditions at 50°C) are critical for generating the bicyclic pyrrolidine core and stabilizing the hydrochloride salt .
  • Yield Optimization :
    • Temperature Control : Heating to 50°C ensures solubility of intermediates (critical for crystallization) .
    • Reagent Stoichiometry : Excess HCl (1.0 M) facilitates complete protonation of the tertiary amine, as seen in analogous pyrrolidine hydrochloride syntheses .
    • Purification : Use of recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity and yield.

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹⁹F NMR : Detects trifluoromethyl group environments (δ ~ -60 to -70 ppm) .
    • ¹H/¹³C NMR : Confirms octahydro-pyrrolopyridine ring conformation (e.g., coupling constants for axial/equatorial protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄ClF₃N₂O).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) monitors purity (>98%) .

Advanced Research Questions

Q. How does the stereochemistry of the octahydro-pyrrolo[3,4-c]pyridine ring influence the compound’s physicochemical properties?

Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) simulations predict chair/boat conformations of the bicyclic ring, impacting solubility and hydrogen-bonding capacity .
  • Experimental Validation :
    • X-ray crystallography resolves absolute configuration (e.g., R/S assignments for chiral centers).
    • Comparative solubility studies in polar vs. nonpolar solvents reveal conformational stability .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

Methodological Answer :

  • Process Analytical Technology (PAT) :
    • In-line pH monitoring ensures consistent protonation during HCl addition .
    • Controlled cooling (0–5°C) minimizes amorphous byproduct formation.
  • Salt Screening : Co-crystallization trials with counterions (e.g., sulfate, mesylate) identify more stable salt forms if HCl proves inconsistent .

Q. How can mechanistic insights into the compound’s reactivity guide derivative synthesis?

Methodological Answer :

  • Reactivity Mapping :
    • Electrophilic Sites : The trifluoroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols) .
    • Ring Strain : The bicyclic pyrrolidine’s strain energy (~5–10 kcal/mol) facilitates ring-opening reactions under acidic conditions .
  • Case Study : Substitution at the pyrrolidine nitrogen with fluorinated groups (e.g., CF₃) enhances metabolic stability, as demonstrated in related pyrrolo-pyrimidine analogs .

Q. How should researchers resolve contradictions in reported solubility and stability data?

Methodological Answer :

  • Controlled Studies :
    • pH-Dependent Stability : Test degradation rates in buffered solutions (pH 1–7.4) to identify optimal storage conditions .
    • Thermogravimetric Analysis (TGA) : Quantifies hygroscopicity, a common source of variability in solubility measurements .
  • Cross-Validation : Compare data across orthogonal methods (e.g., NMR vs. HPLC for purity assessments) .

Critical Analysis of Evidence

  • Contradictions : reports a 52.7% yield for a structurally analogous hydrochloride salt, while other studies (e.g., ) achieve higher yields via optimized crystallization. This highlights the need for iterative process refinement.
  • Gaps : Limited data exist on long-term stability or photodegradation. Future studies should employ accelerated stability testing (ICH guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.